Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride
Description
Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride is a structurally complex heterocyclic compound characterized by a spirocyclic framework combining a cyclopropane ring fused to a thieno[2,3-c]pyrrole system. The molecule features:
- Functional groups: A methyl ester at the 2'-position and an amino group at the 3'-position, critical for solubility (as a hydrochloride salt) and reactivity .
- Synthesis: Prepared via cyclopropane-carboxylic acid intermediates and amidation/cyclization reactions, as seen in analogous syntheses of dihydrothienopyrrole derivatives .
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, though its specific biological applications remain under investigation .
Properties
Molecular Formula |
C10H13ClN2O2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H |
InChI Key |
RWOVVUGMROHKEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride exhibit antimicrobial activity. For example, spirocyclic compounds have been noted for their potential to act against various bacterial and fungal pathogens. The unique combination of thieno and pyrrole components may confer distinct biological properties that could be exploited for antimicrobial development.
Anticancer Potential
The structural similarities with other pyrrole derivatives suggest that this compound may also possess anticancer properties. Compounds like methyl 5-(4-amino-phenyl)-1H-pyrrole-2-carboxylate have demonstrated anticancer activity, indicating a potential pathway for further investigation into this compound's effects on cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include cyclization reactions and modifications of existing pyrrole derivatives to enhance biological activity. The exploration of its derivatives could lead to the discovery of compounds with improved efficacy or reduced toxicity profiles.
Comparative Analysis of Related Compounds
To understand the potential applications better, a comparative analysis of related compounds can provide insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-(4-amino-phenyl)-1H-pyrrole-2-carboxylate | Pyrrole ring; amino group | Anticancer |
| Thienopyridine derivatives | Thieno moiety; heterocyclic | Antiplatelet |
| Spirocyclic compounds | Spiro structure; diverse substituents | Antimicrobial |
This table illustrates the diversity of biological activities associated with compounds sharing structural characteristics with this compound.
Future Research Directions
Further studies are warranted to explore the full range of biological activities associated with this compound. Potential research avenues include:
- In vitro and in vivo studies : To evaluate the efficacy against specific cancer cell lines and microbial strains.
- Mechanistic studies : To elucidate the pathways through which this compound exerts its biological effects.
- Structure-activity relationship (SAR) analysis : To identify modifications that enhance therapeutic potential while minimizing side effects.
Mechanism of Action
The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Dihydrothienopyrrole Derivatives
- Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride (CAS 1998216-51-5): Shares the dihydrothieno[2,3-c]pyrrole core but lacks the spirocyclopropane ring. The dihydrochloride salt enhances aqueous solubility compared to freebase forms .
Pyranopyrazole Derivatives
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Features a pyranopyrazole scaffold instead of thienopyrrole. Exhibits higher molecular weight (454 g/mol) and distinct substituents (chlorophenyl, methoxyphenyl) influencing lipophilicity .
Pyrrole Carboxylate Derivatives
- Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c): Contains a pyrrole-ester backbone but lacks fused sulfur-containing rings. Molecular weight 362 g/mol; the cyano group and aromatic substituents modulate electronic properties .
Biological Activity
Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity based on recent studies and findings.
- Molecular Formula : C10H13ClN2O2S
- Molecular Weight : 248.74 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.
Comparative Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound 10f | 0.5 μg/mL | Staphylococcus aureus |
| Compound 10g | 0.5 μg/mL | Staphylococcus aureus |
| Compound 10h | 41.6 μM (IC50) | HepG2 cells |
These results suggest that modifications in the structure of similar compounds can enhance their antimicrobial properties, indicating a promising avenue for further research into this compound .
Cytotoxicity Studies
Cytotoxicity is another critical aspect of evaluating the biological activity of compounds. Studies have shown varying levels of cytotoxic effects against cancer cell lines:
- HepG2 Cell Line : The compound exhibited moderate cytotoxicity with an IC50 value indicating effective inhibition at lower concentrations.
This suggests that while the compound may not be highly toxic to normal cells, it can selectively target cancerous cells, making it a candidate for further development in cancer therapies .
The mechanism by which this compound exerts its effects may involve interactions at the molecular level with specific proteins or enzymes. Docking studies on similar compounds have revealed binding interactions with key amino acid residues in target proteins, suggesting that structural modifications can significantly influence binding affinity and biological activity .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of thieno[2,3-c]pyrrole showed promising antibacterial activity against various Gram-positive bacteria. Compounds with substitutions at specific positions exhibited enhanced potency.
- Cytotoxicity in Cancer Research : Research has indicated that certain derivatives of pyrrole-based compounds demonstrate selective cytotoxicity against melanoma cells, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this spirocyclic compound to maximize yield and purity?
- Methodological Answer : Focus on cyclopropane ring formation and thieno[2,3-c]pyrrole coupling. Use high-resolution NMR (¹H/¹³C) to monitor intermediates, as cyclopropane derivatives often exhibit stereochemical complexity . Recrystallization in methylene chloride/petroleum ether (1:3 ratio) is recommended for final purification, as demonstrated for analogous thienopyrrole carboxylates . For hydrochloride stabilization, anhydrous HCl gas in ethanol under nitrogen ensures protonation without decomposition .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Methodological Answer : Combine LC-MS (to confirm molecular weight, m/z ~350–400 range) with 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic and thiophene regions. Compare NOE correlations to verify the spatial arrangement of the cyclopropane and dihydrothienopyrrole moieties . IR spectroscopy (1700–1750 cm⁻¹) confirms the ester carbonyl stretch, while elemental analysis (C, H, N, S, Cl) ensures stoichiometric consistency with the hydrochloride salt .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic due to the hydrochloride salt. Store under argon at −20°C in amber vials to prevent photodegradation of the thienopyrrole ring. Monitor for ester hydrolysis via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA); degradation peaks appear at tR ± 2 minutes .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of the spirocyclopropane ring during synthesis?
- Methodological Answer : Stereoselectivity is highly solvent-dependent. Use DFT calculations (B3LYP/6-31G*) to model transition states for cyclopropane closure. Experimental data suggest that DMF promotes cis-configured spiro junctions, while THF favors trans configurations due to differing solvation effects . Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers, with retention times correlating to computed dihedral angles .
Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitution at the 3'-amino group?
- Methodological Answer : The amino group’s nucleophilicity is hindered by steric shielding from the spirocyclopropane. Kinetic studies (UV-Vis monitoring at 280 nm) show that bulky electrophiles (e.g., Boc anhydride) require catalyst-free conditions at 50°C for 24 hours, while smaller electrophiles (e.g., acetyl chloride) react spontaneously. This contrasts with non-spiro analogues, where steric effects are negligible .
Q. How does the spirocyclic architecture affect biological activity in target binding studies?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals that the cyclopropane ring induces conformational strain in target proteins (e.g., kinase domains), enhancing binding entropy. Compare IC50 values of the spiro compound with linear analogues: spiro derivatives show 10–50× higher potency due to pre-organized topology . SPR assays confirm slower dissociation rates (koff ~10⁻⁴ s⁻¹) for spiro structures .
Q. What analytical strategies resolve spectral overlaps in the dihydrothienopyrrole region?
- Methodological Answer : Use variable-temperature ¹H NMR (300–400 K) to decouple dynamic effects in the dihydrothienopyrrole ring. At 350 K, the NH proton (δ 6.8–7.2 ppm) sharpens, allowing integration. For LC-MS/MS, employ collision-induced dissociation (CID) at 25 eV to fragment the ester group (characteristic loss of 60 Da, COOCH3) and differentiate from isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
